molecular formula C20H20F3NO4 B2824270 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone CAS No. 1351659-04-5

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

Cat. No.: B2824270
CAS No.: 1351659-04-5
M. Wt: 395.378
InChI Key: GVQOUDFLAGCAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a complex organic compound characterized by the presence of methoxyphenoxy and trifluoromethylphenyl groups attached to a morpholinoethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-(2-methoxyphenoxy)acetic acid, which is then reacted with appropriate reagents to introduce the trifluoromethylphenyl and morpholino groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenoxy and morpholino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenoxy and trifluoromethylphenyl derivatives, such as:

Uniqueness

What sets 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO4/c1-26-16-4-2-3-5-17(16)28-13-19(25)24-10-11-27-18(12-24)14-6-8-15(9-7-14)20(21,22)23/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQOUDFLAGCAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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